molecular formula C23H25N3OS B2732696 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1798672-40-8

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2732696
CAS No.: 1798672-40-8
M. Wt: 391.53
InChI Key: AIGCDWSDOSROLT-UHFFFAOYSA-N
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Description

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C23H25N3OS and its molecular weight is 391.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has been a subject of research primarily in the field of synthetic organic chemistry. It represents a class of compounds with potential applications in material science, pharmaceuticals, and bioactive molecule development. Although the exact compound was not directly identified in available research, closely related compounds have been synthesized and characterized to understand their structural properties and potential applications.

  • Synthesis Techniques : Techniques for synthesizing related pyrazole and thiazepan derivatives have been developed, focusing on the creation of complex molecules with potential biological activities. These methods involve multi-step reactions, showcasing the compound's relevance in synthetic chemistry for creating molecules with precise structural features (Cao et al., 2008), (Alizadeh et al., 2015).

  • Crystal Structure Determination : The determination of crystal structures of similar compounds provides insights into their molecular geometry, electron distribution, and potential interactions in biological systems. This information is crucial for understanding how these compounds can interact with biological targets (Ziqing Cao et al., 2010).

Biological Activity and Applications

The research on compounds structurally related to this compound suggests potential biological activities that could be harnessed for therapeutic purposes.

  • Antibacterial and Antimycobacterial Activities : Novel thiazolyl pyrazole derivatives have been synthesized and evaluated for their antibacterial activities, showing promise as leads for developing new antibacterial agents. This is indicative of the potential for similar compounds to be used in the fight against resistant bacterial strains (Landage et al., 2019), (Ali & Yar, 2007).

  • Anticancer Activity : The exploration of pyrazole derivatives for anticancer activity has shown that certain compounds exhibit significant potential against various cancer cell lines. This highlights the importance of structural modifications in pyrazole-based compounds to enhance their biological activities and develop effective cancer therapeutics (Jilloju et al., 2021).

  • Antimicrobial and Phytotoxic Screening : Synthesized pyrazoline derivatives have been subjected to antimicrobial and phytotoxic assays, revealing their potential as antimicrobial agents and their effects on plant growth. This dual functionality suggests the compound's utility in agricultural sciences as well as in pharmaceutical applications (Mumtaz et al., 2015).

Properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-17-8-6-7-11-19(17)22-12-13-26(14-15-28-22)23(27)21-16-20(24-25(21)2)18-9-4-3-5-10-18/h3-11,16,22H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGCDWSDOSROLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.